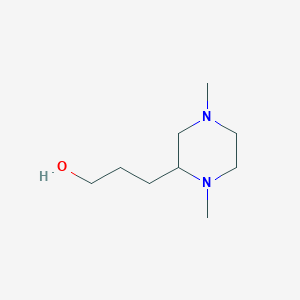
5H-Dibenzophosphole, 1,2,3,4,6,7,8,9-octafluoro-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenzophosphole, 1,2,3,4,6,7,8,9-octafluoro-5-phenyl-: is a fluorinated derivative of dibenzophosphole, a heterocyclic compound containing phosphorus. This compound is notable for its unique structural properties, which include multiple fluorine atoms and a phenyl group, making it a subject of interest in various fields of scientific research, particularly in organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Dibenzophosphole, 1,2,3,4,6,7,8,9-octafluoro-5-phenyl- typically involves the reaction of 2,2′-dibromobiphenyl precursors with n-butyllithium (n-BuLi) in diethyl ether (Et2O) at room temperature. This generates the corresponding dianion, which is then quenched with dichlorophenylphosphine to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2 in aqueous or organic solvents.
Reduction: LiAlH4 in dry ether.
Substitution: Aryl bromides with CuI catalyst in organic solvents.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of aryl-substituted dibenzophospholes.
Scientific Research Applications
Chemistry: In chemistry, 5H-Dibenzophosphole, 1,2,3,4,6,7,8,9-octafluoro-5-phenyl- is used as a building block for synthesizing more complex molecules. Its unique electronic properties make it valuable in the development of new materials for organic electronics .
Biology and Medicine:
Industry: In industry, this compound is explored for its applications in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its excellent optoelectronic properties .
Mechanism of Action
The mechanism of action of 5H-Dibenzophosphole, 1,2,3,4,6,7,8,9-octafluoro-5-phenyl- primarily involves its interaction with electronic systems. The presence of multiple fluorine atoms and a phenyl group influences its electronic distribution, making it an effective component in optoelectronic devices. The compound can participate in π-conjugation, enhancing its ability to transport charge and emit light .
Comparison with Similar Compounds
- 5H-Dibenzophosphole, 1,2,3,4,6,7,8,9-octafluoro-5-(pentafluorophenyl)-
- Dibenzophosphole-ethylide
- (Dibenzophosphole)pentacarbonylmolybdenum
Comparison: Compared to other similar compounds, 5H-Dibenzophosphole, 1,2,3,4,6,7,8,9-octafluoro-5-phenyl- stands out due to its unique combination of fluorine atoms and a phenyl group. This structural arrangement enhances its electronic properties, making it more suitable for applications in organic electronics and materials science .
Properties
CAS No. |
36284-12-5 |
|---|---|
Molecular Formula |
C18H5F8P |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octafluoro-5-phenylbenzo[b]phosphindole |
InChI |
InChI=1S/C18H5F8P/c19-9-7-8-10(20)12(22)14(24)16(26)18(8)27(6-4-2-1-3-5-6)17(7)15(25)13(23)11(9)21/h1-5H |
InChI Key |
DFRFHJHBERRSBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2C3=C(C(=C(C(=C3C4=C(C(=C(C(=C42)F)F)F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15350651.png)


![[6-(4-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B15350664.png)
![[(2R,3R,4S,6S)-3-acetyloxy-6-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-4-yl] 2-acetyloxyacetate](/img/structure/B15350680.png)
![Acetamide,N-[3-(2,3-dihydro-3-oxo-1H-pyrazol-4-YL)propyl]-](/img/structure/B15350682.png)


![(13S,14S,17S)-16,16,17-trideuterio-13-methyl-11,12,14,15-tetrahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15350698.png)


![(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;hydrochloride](/img/structure/B15350725.png)

